1,2,8-Trihydroxybenzo[7]annulen-9-one
Description
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3,4,6-trihydroxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14) |
InChI Key |
OLSYHLURTGEIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)O)C(=O)C(=C1)O |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Cyclization of Hydroxybenzophenones
One of the earliest and most established methods for synthesizing hydroxyxanthones and related hydroxybenzoannulenones involves the cyclization of hydroxybenzophenones derived from hydroxybenzoic acids and phenols. This method is rooted in the classical work of Grover, Shah, and Shah (1950s), where a mixture of an o-hydroxybenzoic acid, a phenol, fused zinc chloride, and phosphorus oxychloride is heated to induce cyclization forming the xanthone or benzoannulenone core.
-
- Reactants: o-Hydroxybenzoic acid + phenol
- Catalysts: Fused zinc chloride and phosphorus oxychloride
- Temperature: Heated on a water bath for 1.5–2 hours
- Work-up: Cooling, pouring into ice water, filtration, washing with sodium hydrogen carbonate and water, drying, and crystallization from suitable solvents
-
- Formation of 2,6-dihydroxybenzophenone intermediate
- Intramolecular cyclization to the xanthone or benzoannulenone ring system
- The reaction may proceed via electrophilic aromatic substitution facilitated by zinc chloride and phosphorus oxychloride
-
- Yields vary depending on the starting materials and conditions; some hydroxyxanthones are obtained in nearly quantitative yields when conducted in sealed tubes or autoclaves at 180–220°C
- Side reactions such as decarboxylation and autocondensation may occur under harsh conditions, reducing yield and purity
Oximation and Cyclization Route
An alternative approach involves the oximation of tetrahydroxybenzophenones to form hydroxyxanthone oximes, which can undergo cyclization simultaneously.
-
- React 2,2',4,4'-tetrahydroxybenzophenone with hydroxylamine hydrochloride in aqueous alcohol with sodium acetate
- Reflux for extended periods (e.g., 10 hours)
- Upon cooling, the hydroxyxanthone oxime precipitates and can be isolated
Modern Catalytic and Microwave-Assisted Syntheses
Recent advancements in synthesis have utilized microwave irradiation and catalytic methods for related acridine and benzoannulenone derivatives, which may be adapted for 1,2,8-trihydroxybenzoannulen-9-one.
Microwave-Assisted Cyclocondensation:
- Aromatic acids and amines are reacted under microwave conditions with catalysts such as barium chloride
- Reaction times are drastically reduced (10–15 minutes)
- The method offers clean, inexpensive protocols with good yields
-
- Barium chloride as reusable catalyst
- Microwave irradiation for rapid heating
- Monitoring by thin-layer chromatography (TLC)
- Recrystallization from absolute alcohol for purification
Comparative Data Table of Preparation Methods
Research Findings and Professional Insights
- The classical zinc chloride/phosphorus oxychloride method remains a cornerstone for synthesizing hydroxybenzoannulenones but requires optimization to minimize side reactions and improve yields.
- Oximation routes provide an interesting alternative but are limited by the stability and reversibility of intermediates.
- Microwave-assisted methods represent a modern, efficient approach with significant time savings and potential scalability, though direct application to 1,2,8-trihydroxybenzoannulen-9-one requires experimental validation.
- Multi-component reactions involving cyclohexane-1,3-dione derivatives offer promising synthetic versatility and could be adapted for synthesizing complex hydroxybenzoannulenone frameworks.
- Purification often involves crystallization or chromatography, with characterization confirmed by melting points, NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
1,2,8-Trihydroxybenzo7annulen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,2,8-Trihydroxybenzo7annulen-9-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its inhibitory effects on specific biological pathways make it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,8-Trihydroxybenzo7annulen-9-one involves its interaction with specific molecular targets. For instance, it inhibits the TLR1/TLR2 complex, which plays a role in the immune response. This inhibition can modulate the inflammatory response, making it a potential therapeutic agent .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₃H₁₀O₄.
Key Observations :
- The target compound’s hydroxyl groups contrast with the phenyl substituents in 1,4-diphenyl-tribenzo[7]annulen-9-one, which increase hydrophobicity .
Spectroscopic and Physicochemical Properties
Table 2: NMR and MS Data Comparison
*Predicted based on structural analogs.
Q & A
Q. What are the recommended synthetic routes for 1,2,8-trihydroxybenzo[7]annulen-9-one?
Answer: Palladium-catalyzed asymmetric carbene coupling is a validated method for synthesizing benzo[7]annulenones. For structurally related compounds like 1,4-diphenyl-9H-tribenzo[a,c,e][7]annulen-9-one, this method achieved 56% yield and 85% enantiomeric excess (ee) . Key considerations:
- Catalyst: Palladium complexes with chiral ligands (e.g., BINOL-derived phosphines)
- Reaction Conditions: 80–100°C under inert atmosphere (N₂/Ar)
- Substrate Scope: Electron-deficient aryl halides enhance reactivity
| Method | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Asymmetric carbene coupling | Pd/chiral ligand | 56 | 85 |
Note: Hydroxy group introduction may require protection strategies (e.g., silyl ethers) to prevent oxidation.
Q. What spectroscopic techniques are effective for characterizing benzo[7]annulenone derivatives?
Answer: Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, 1,4-diphenyltribenzo[7]annulenone exhibits:
- ¹H NMR: δ 7.59–7.49 (m, 4H, aromatic), 6.95 (dt, J = 15.1, 7.7 Hz, 5H)
- ¹³C NMR: δ 199.7 (ketone carbonyl)
- HRMS: Achieve <5 ppm mass accuracy (e.g., [M+H]⁺ observed: 409.1593 vs. calculated: 409.1587)
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 7.59–7.49 | multiplet | Aromatic protons | |
| ¹³C | 199.7 | - | Ketone carbonyl |
Q. What safety protocols should be followed when handling benzo[7]annulenone derivatives?
Answer: Adhere to OSHA guidelines and ethical standards:
- PPE: Nitrile gloves, splash goggles, lab coats
- Ventilation: Conduct reactions in fume hoods
- Prohibitions: No human/animal administration (FDA non-approved status)
- Waste Disposal: Use halogen-resistant containers for halogenated derivatives
| Hazard Category | Precautionary Measure | Regulatory Reference |
|---|---|---|
| Health | PPE requirement Level B |
Advanced Research Questions
Q. How do substituent positions influence the electronic properties of benzo[7]annulenones?
Answer: Substituent placement alters conjugation and ring strain. For 1,4-diphenyl derivatives:
- Inversion Barrier: Increased by 15–20 kJ/mol compared to monosubstituted analogs
- Methodologies:
- DFT Calculations: B3LYP/6-311+G(d,p) to predict electronic effects
- Variable-Temperature NMR: Study dynamic behavior (e.g., coalescence temperatures)
- Hammett Analysis: Correlate substituent σ values with spectral shifts
| Substituent Position | ΔG‡ (kJ/mol) | Methodologies Used | Reference |
|---|---|---|---|
| 1,4-diphenyl | +18.2 | VT-NMR, DFT |
Q. Can benzo[7]annulenones be functionalized for material science applications?
Answer: Halogenated derivatives (e.g., bromo/fluoro) show promise in organic electronics:
- Synthetic Strategy:
- Halogenation via NBS or Selectfluor®
- Cross-coupling (Suzuki, Buchwald-Hartwig) for π-extended systems
- Performance Metrics: Charge carrier mobilities >0.1 cm²/V·s in OFETs
| Functional Group | Application | Performance Metric | Reference |
|---|---|---|---|
| Bromo-fluoro | Organic electronics | Mobility: 0.12 cm²/V·s |
Q. How should researchers address contradictions in spectral data of synthetic benzo[7]annulenones?
Answer: Implement tiered validation:
HRMS: Confirm molecular formula (Δ < 3 ppm)
NMR Cross-Validation: Compare experimental vs. computed shifts (CP3 parameter < 5%)
2D NMR (COSY/HSQC/HMBC): Verify connectivity
X-ray Crystallography: Resolve absolute configuration
Example: Discrepancies in ¹³C NMR carbonyl signals (±2 ppm) may indicate keto-enol tautomerism, requiring pH-controlled measurements .
Q. What methodologies ensure purity assessment during benzo[7]annulenone synthesis?
Answer: Orthogonal analytical approaches:
HPLC-UV/ELSD: C18 columns, ≥95% purity threshold
Combustion Analysis: C/H/O within ±0.4% of theoretical
Chiral HPLC: Daicel Chiralpak® columns for ee determination
| Technique | Parameter Measured | Threshold | Reference |
|---|---|---|---|
| HPLC-UV | Purity | ≥95% | |
| Chiral HPLC | Enantiomeric excess | ≥85% ee |
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
